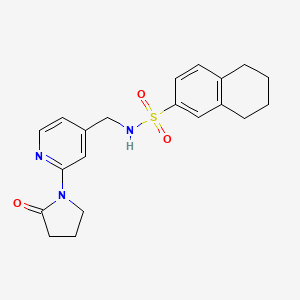
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound possesses a unique molecular structure that includes a pyrrolidinone ring, a pyridine moiety, and a tetrahydronaphthalene sulfonamide group. Its biological activity is attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 2034536-17-7 |
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells. The sulfonamide group is known for its ability to interact with various biological targets, potentially leading to therapeutic effects against diseases such as cancer.
Biological Activity Studies
Recent research has focused on the biological evaluation of this compound. Key findings include:
-
Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed growth inhibitory activity against the MDA-MB-468 breast cancer cell line with a GI50 value (concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents.
Cell Line GI50 Value (µM) MDA-MB-468 5.0 MCF-7 15.0 - Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound leads to increased rates of apoptosis in cancer cells. For example, the compound induced apoptosis rates comparable to established drugs like gefitinib.
- Synergistic Effects : When combined with other agents such as gefitinib, this compound exhibited synergistic effects in inhibiting cell growth and promoting apoptosis in resistant cancer cell lines.
Case Studies
Several case studies have highlighted the potential therapeutic uses of this compound:
- Case Study 1 : A study investigated the effects of this compound on tumor growth in xenograft models of breast cancer. Results indicated significant tumor reduction compared to control groups treated with vehicle alone.
- Case Study 2 : In another research effort focusing on drug resistance mechanisms in cancer therapy, this compound was shown to overcome resistance in MDA-MB-468 cells previously treated with standard therapies.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20-6-3-11-23(20)19-12-15(9-10-21-19)14-22-27(25,26)18-8-7-16-4-1-2-5-17(16)13-18/h7-10,12-13,22H,1-6,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWYJHHYPTUMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














